![molecular formula C14H16FNO5S B2493769 5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 1421476-47-2](/img/structure/B2493769.png)
5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide
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Description
"5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide" is a chemical entity that appears to incorporate elements like fluorine, a furan moiety, a hydroxypropyl group, and a methoxybenzenesulfonamide structure. Its synthesis and analysis likely involve complex organic chemistry techniques, focusing on fluorination reactions, furan chemistry, and sulfonamide functionality.
Synthesis Analysis
Synthesis of similar compounds often involves electrophilic fluorination, where N-fluorobenzenesulfonimide (NFSI) acts as a fluorinating agent. For example, NFSI has been utilized as an electrophilic fluorinating reagent to introduce fluorine atoms into organic molecules, enhancing enantioselectivity in certain reactions (Yasui et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often characterized by X-ray crystallography or NMR spectroscopy. For instance, crystal structures of related sulfonamide compounds have been analyzed to understand their supramolecular architectures and intermolecular interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including those with methoxybenzenesulfonamide moieties, participate in various chemical reactions. Their reactivity can be tailored by substituents, as seen in the synthesis and reactivity studies of benzofuran derivatives and furan-containing compounds (Gutnov et al., 1999). Electrophilic fluorination, using reagents like NFSI, plays a crucial role in introducing fluorine atoms into the molecular framework (Hayakawa et al., 1999).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. For example, the introduction of fluorine atoms can significantly affect the compound's polarity, boiling and melting points, and solubility in various solvents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal. The presence of a fluorine atom often increases the compound's stability and alters its reactivity due to the high electronegativity of fluorine. Sulfonamides, in particular, have been studied for their inhibitory activity against various enzymes, demonstrating the impact of structural modifications on biological activity (Abbasi et al., 2018).
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
The paper by Kaya et al. (2016) explores the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, demonstrating the potential of these compounds in protecting metals from corrosion. This suggests that similar chemical structures could be researched for their protective qualities in various industrial applications (Kaya et al., 2016).
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents
Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effects on several cancer cell lines, indicating the role of structurally related compounds in developing new cancer treatments (Tsai et al., 2016).
Electrophilic Fluorination Reagents for Enantioselective Synthesis
Yasui et al. (2011) discuss a novel electrophilic fluorinating reagent, improving enantioselectivity in chemical syntheses. This illustrates the importance of fluorinated compounds in achieving selective synthesis, which could be applicable in pharmaceutical development (Yasui et al., 2011).
Synthesis and NMR Studies of Fluorosubstituted Heterocycles
The work by Dvornikova et al. (2003) on synthesizing and studying 2- and 3-fluorosubstituted thiophenes, pyrroles, and furans highlights the role of fluorine in modifying chemical properties and potential applications in material science or pharmaceuticals (Dvornikova et al., 2003).
Fluoronaphthalene Building Blocks via Arynes
Masson and Schlosser's research (2005) on creating fluoronaphthalene derivatives through Diels-Alder reactions with arynes and furans could provide insights into the synthesis of complex fluorinated compounds for various applications, from pharmaceuticals to materials science (Masson & Schlosser, 2005).
properties
IUPAC Name |
5-fluoro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO5S/c1-20-13-5-4-10(15)9-14(13)22(18,19)16-7-6-11(17)12-3-2-8-21-12/h2-5,8-9,11,16-17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRBMXNJUWRXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide |
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